molecular formula C14H12BrIN2O2S B11100674 2-[(4-bromobenzyl)sulfanyl]-N'-[(Z)-(5-iodofuran-2-yl)methylidene]acetohydrazide

2-[(4-bromobenzyl)sulfanyl]-N'-[(Z)-(5-iodofuran-2-yl)methylidene]acetohydrazide

Cat. No.: B11100674
M. Wt: 479.13 g/mol
InChI Key: WLYQRQIHSQTZNW-IDUWFGFVSA-N
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Description

2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N’-[(Z)-(5-IODOFURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a combination of bromophenyl, iodofuran, and acetohydrazide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N’-[(Z)-(5-IODOFURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenylmethyl sulfide, followed by the introduction of an iodofuran moiety through a halogen exchange reaction. The final step involves the condensation of the intermediate with acetohydrazide under controlled conditions to form the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N’-[(Z)-(5-IODOFURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromophenyl or iodofuran moieties.

    Substitution: Nucleophilic substitution reactions can occur at the bromine or iodine sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated products or reduced aromatic rings.

    Substitution: Substituted derivatives with new functional groups replacing the halogens.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N’-[(Z)-(5-IODOFURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-(3-METHYL-2-THIENYL)METHYLIDENE]ACETOHYDRAZIDE
  • **2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE

Uniqueness

2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N’-[(Z)-(5-IODOFURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE is unique due to the presence of both bromophenyl and iodofuran moieties, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C14H12BrIN2O2S

Molecular Weight

479.13 g/mol

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-N-[(Z)-(5-iodofuran-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C14H12BrIN2O2S/c15-11-3-1-10(2-4-11)8-21-9-14(19)18-17-7-12-5-6-13(16)20-12/h1-7H,8-9H2,(H,18,19)/b17-7-

InChI Key

WLYQRQIHSQTZNW-IDUWFGFVSA-N

Isomeric SMILES

C1=CC(=CC=C1CSCC(=O)N/N=C\C2=CC=C(O2)I)Br

Canonical SMILES

C1=CC(=CC=C1CSCC(=O)NN=CC2=CC=C(O2)I)Br

Origin of Product

United States

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